6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Carbothioamide Moiety: This step involves the reaction of the isoquinoline derivative with thiourea under acidic conditions to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
Uniqueness
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbothioamide moiety, in particular, differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C27H30N2O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-8-7-9-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-21(19)22(29)17-33-24-11-6-5-10-23(24)30-2/h5-11,14-16,22H,12-13,17H2,1-4H3,(H,28,34) |
InChI Key |
FWKZMRJSEUNRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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